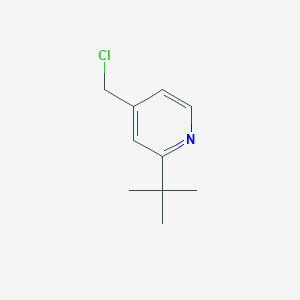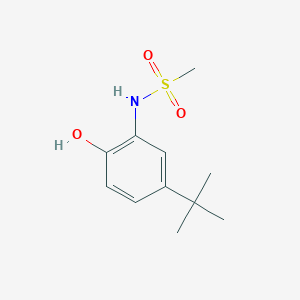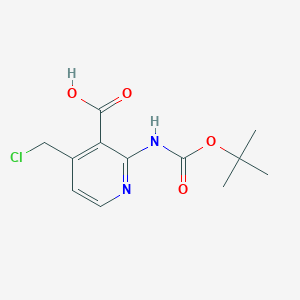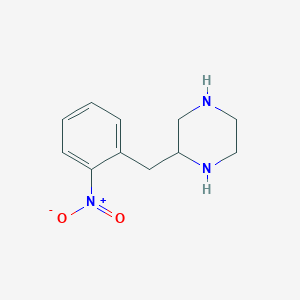
2-Tert-butyl-4-(chloromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-4-(chloromethyl)pyridine is an organic compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group at the second position and a chloromethyl group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
The synthesis of 2-Tert-butyl-4-(chloromethyl)pyridine can be achieved through several methods. One common synthetic route involves the chloromethylation of 2-tert-butylpyridine. This reaction typically uses formaldehyde and hydrochloric acid as reagents. The reaction conditions often require a catalyst, such as zinc chloride, and the process is carried out under reflux conditions to ensure the complete conversion of the starting material.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
化学反応の分析
2-Tert-butyl-4-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used in the reactions.
科学的研究の応用
2-Tert-butyl-4-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as a precursor for the synthesis of drugs or drug candidates, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-Tert-butyl-4-(chloromethyl)pyridine depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations to form desired products. In biological systems, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would depend on the specific context in which the compound is used.
類似化合物との比較
2-Tert-butyl-4-(chloromethyl)pyridine can be compared with other similar compounds, such as:
2-Tert-butylpyridine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
4-Chloromethylpyridine: Lacks the tert-butyl group, which affects its steric and electronic properties.
2-Tert-butyl-4-methylpyridine: Has a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the tert-butyl and chloromethyl groups, which confer specific reactivity and properties that are valuable in various chemical and biological contexts.
特性
CAS番号 |
1211533-10-6 |
|---|---|
分子式 |
C10H14ClN |
分子量 |
183.68 g/mol |
IUPAC名 |
2-tert-butyl-4-(chloromethyl)pyridine |
InChI |
InChI=1S/C10H14ClN/c1-10(2,3)9-6-8(7-11)4-5-12-9/h4-6H,7H2,1-3H3 |
InChIキー |
HEEUSCPWAZSGBY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC=CC(=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14850670.png)


